![molecular formula C25H30N2O8 B12713053 4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid CAS No. 109920-79-8](/img/structure/B12713053.png)
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole core, a hydroxypropylamino group, and an oxalic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Hydroxypropylamino Group: This step involves the reaction of the indole derivative with a suitable epoxide, such as glycidol, in the presence of a base to form the hydroxypropylamino group.
Introduction of the Oxalic Acid Moiety: The final step involves the reaction of the intermediate compound with oxalic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group in the indole core can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylamino group can yield corresponding ketones or aldehydes, while reduction of the oxo group can produce alcohol derivatives.
科学的研究の応用
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid involves its interaction with specific molecular targets and pathways. The hydroxypropylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The indole core can also play a role in binding to specific targets, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: This compound has a similar hydroxypropylamino group but lacks the indole core and oxalic acid moiety.
Propafenone hydrochloride: This compound shares the hydroxypropylamino group but has a different core structure and additional functional groups.
Uniqueness
The uniqueness of 4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid lies in its combination of the indole core, hydroxypropylamino group, and oxalic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
特性
CAS番号 |
109920-79-8 |
|---|---|
分子式 |
C25H30N2O8 |
分子量 |
486.5 g/mol |
IUPAC名 |
4-[3-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-oxopropyl]-1,3-dihydroindol-2-one;oxalic acid |
InChI |
InChI=1S/C23H28N2O4.C2H2O4/c1-2-12-24-14-17(26)15-29-22-9-4-3-7-18(22)21(27)11-10-16-6-5-8-20-19(16)13-23(28)25-20;3-1(4)2(5)6/h3-9,17,24,26H,2,10-15H2,1H3,(H,25,28);(H,3,4)(H,5,6) |
InChIキー |
UCZKVFIRONLFNY-UHFFFAOYSA-N |
正規SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=C3CC(=O)NC3=CC=C2)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


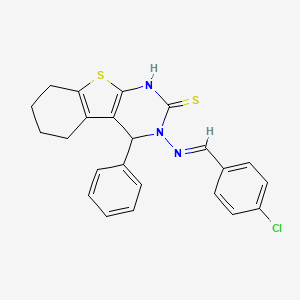


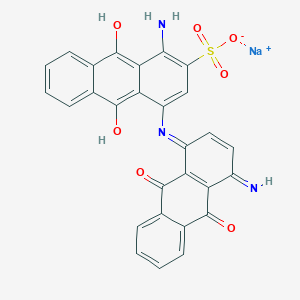

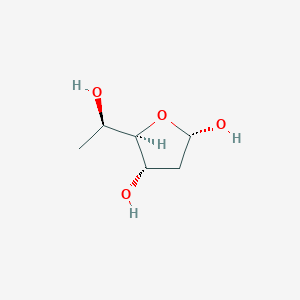
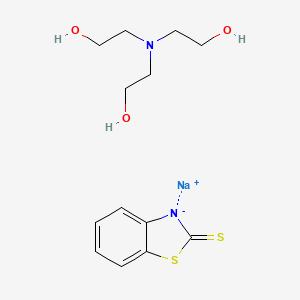
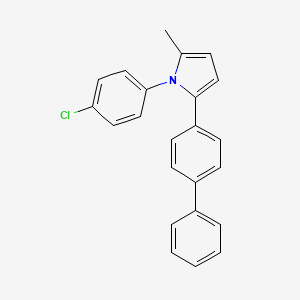
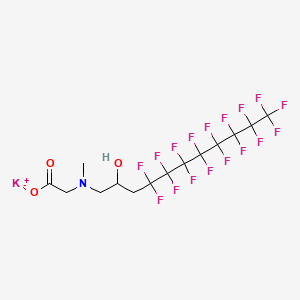
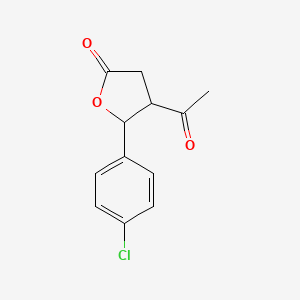
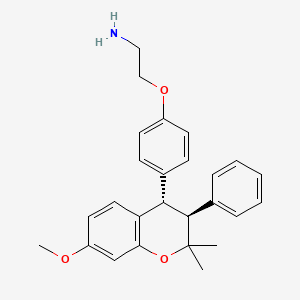
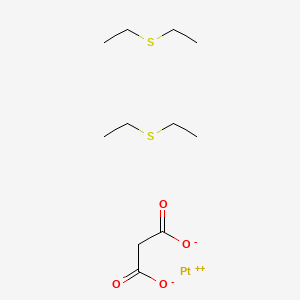
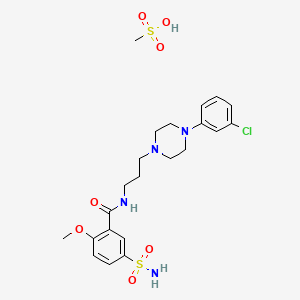
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
